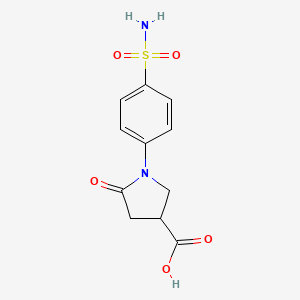

5-oxo-1-(4-sulfamoylphenyl)pyrrolidine-3-carboxylic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

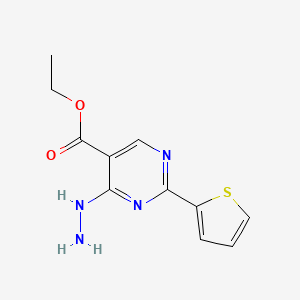

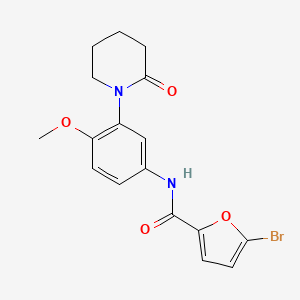

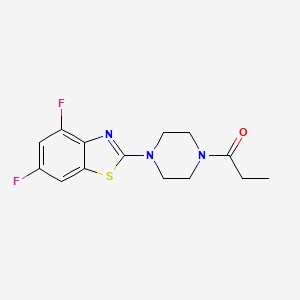

The compound “5-oxo-1-(4-sulfamoylphenyl)pyrrolidine-3-carboxylic Acid” is a complex organic molecule. It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The molecule also contains a sulfamoylphenyl group and a carboxylic acid group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of stereochemically dense 5-oxo-pyrrolidines was obtained from succinic anhydride and imines by combining the Castagnoli–Cushman reaction with directed Pd-catalyzed C (sp3)–H functionalization . Another method involves organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, a sulfamoylphenyl group, and a carboxylic acid group . The π conjugative interactions in the phenyl ring lead to significant stabilization energies within the system .科学的研究の応用

Antimicrobial Activity

A series of new 1-[4-(aminosulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acids were synthesized by the solvent-free condensation of 4-aminobenzenesulfonamides with itaconic acid at 140–165 °C. The synthesized compounds were examined for antimicrobial activity .

Drug Development

The compound is used in the design of hybrid molecules for drug development . It is a key component in the synthesis of new drugs .

Antiviral Activity

The compound has potential antiviral activity . It is used in the synthesis of bioactive molecules with target selectivity .

Anti-inflammatory Activity

The compound has potential anti-inflammatory activity . It is used in the synthesis of bioactive molecules with target selectivity .

Anticonvulsant Activity

The compound has potential anticonvulsant activity . It is used in the synthesis of bioactive molecules with target selectivity .

Anticancer and Anti-HIV Activity

The compound has potential anticancer and anti-HIV activity . It is used in the synthesis of bioactive molecules with target selectivity .

Antibacterial Activity

Substituted (4-aminosulfonyl) phenyl-n’ (phenylimino) benzamidine 2a to 2i were synthesized by treating Schiff’s bases benzylidine-4-sulfonamide benzenamines 1a to 1i with benzene diazonium chloride in pyridine at 0-5 0C. These synthesized benzamidines were studied for their potentiality of antibacterial activity .

Antifungal Activity

The synthesized benzamidines were also studied for their potentiality of antifungal activity .

将来の方向性

作用機序

Target of Action

It is known that the compound belongs to the class of pyrrolidine derivatives, which are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

It is synthesized by the solvent-free condensation of 4-aminobenzenesulfonamides with itaconic acid . This suggests that the compound might interact with its targets through the sulfonamide and carboxylic acid functional groups, leading to various biochemical changes.

Biochemical Pathways

It is known that pyrrolidine derivatives exhibit various biological activities, including analgesic, antihypoxic, antiproliferative, and antibacterial activities . These activities suggest that the compound might affect multiple biochemical pathways, leading to various downstream effects.

Result of Action

The compound has been examined for antimicrobial activity , suggesting that it might have an effect at the cellular level, possibly by inhibiting the growth of microorganisms.

Action Environment

It is known that the compound is synthesized at temperatures of 140–165 °c , suggesting that it might be stable under high-temperature conditions.

特性

IUPAC Name |

5-oxo-1-(4-sulfamoylphenyl)pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5S/c12-19(17,18)9-3-1-8(2-4-9)13-6-7(11(15)16)5-10(13)14/h1-4,7H,5-6H2,(H,15,16)(H2,12,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTYDOPYQOAELL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-oxo-1-(4-sulfamoylphenyl)pyrrolidine-3-carboxylic Acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Benzyl-2-(phenylmethoxycarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B2809920.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2809922.png)

![2-ethyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2809938.png)